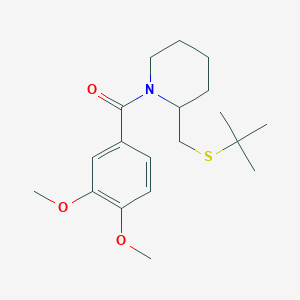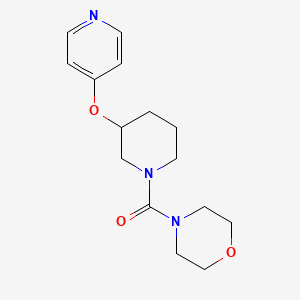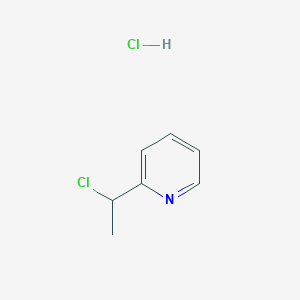
2-(2,4-dimethylphenyl)-N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2,4-dimethylphenyl)-N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)acetamide, also known as DMPTA, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications.
科学的研究の応用
2-(2,4-dimethylphenyl)-N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)acetamide has been the subject of a number of scientific studies due to its potential therapeutic applications. One area of interest is in the treatment of cancer, as this compound has been shown to inhibit the growth of cancer cells in vitro. Other potential applications include the treatment of inflammation, pain, and neurological disorders.
作用機序
The mechanism of action of 2-(2,4-dimethylphenyl)-N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)acetamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in inflammation and pain. This compound has also been shown to inhibit the activity of protein kinase C (PKC), a signaling pathway that is involved in cell growth and proliferation.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit the growth of cancer cells and reduce inflammation. Studies in animal models have shown that this compound can reduce pain and improve neurological function. This compound has also been shown to have antioxidant properties, which may contribute to its therapeutic effects.
実験室実験の利点と制限
2-(2,4-dimethylphenyl)-N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)acetamide has a number of advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized in large quantities, which makes it readily available for research. This compound has also been shown to be relatively stable, which allows for long-term storage and use in experiments. However, there are also limitations to the use of this compound in lab experiments. Its mechanism of action is not fully understood, which makes it difficult to design experiments to test its efficacy. Additionally, this compound has not yet been tested in clinical trials, so its safety and efficacy in humans is not yet known.
将来の方向性
There are a number of future directions for research on 2-(2,4-dimethylphenyl)-N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)acetamide. One area of interest is in the development of this compound-based therapies for cancer and other diseases. Additional studies are needed to determine the optimal dosage and administration route for this compound, as well as its safety and efficacy in humans. Further research is also needed to fully understand the mechanism of action of this compound, which could lead to the development of more targeted therapies.
合成法
2-(2,4-dimethylphenyl)-N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)acetamide can be synthesized through a multistep process that involves the reaction of 2,4-dimethylacetophenone with thiosemicarbazide, followed by the reaction of the resulting thiosemicarbazone with 7-methoxy-2-benzofuran carboxaldehyde. The final step involves the acetylation of the thiazole nitrogen with acetic anhydride. The synthesis of this compound has been described in detail in a number of scientific publications.
特性
IUPAC Name |
2-(2,4-dimethylphenyl)-N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O3S/c1-13-7-8-15(14(2)9-13)11-20(25)24-22-23-17(12-28-22)19-10-16-5-4-6-18(26-3)21(16)27-19/h4-10,12H,11H2,1-3H3,(H,23,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UECOWNKIRKWXKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)CC(=O)NC2=NC(=CS2)C3=CC4=C(O3)C(=CC=C4)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-(trifluoromethyl)benzamide](/img/structure/B2616392.png)
![1-allyl-2-(m-tolyl)-1H-benzo[d]imidazole hydrochloride](/img/structure/B2616393.png)
![2-(1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperidin-4-yl)-5-(trifluoromethyl)-1,3,4-oxadiazole](/img/structure/B2616395.png)

![2-Amino-1-[(1S,3R)-3-methylcyclohexyl]ethanone;hydrochloride](/img/structure/B2616397.png)
![3,6-Dibromo-1H-pyrazolo[1,5-a]pyrimidin-2-one;hydrobromide](/img/structure/B2616398.png)

![5-[(4-chloroanilino)methylene]-4-methoxy-2(5H)-thiophenone](/img/structure/B2616400.png)
![N-[4-(4-benzylpiperazin-1-yl)phenyl]-2,2-dimethylpropanamide](/img/structure/B2616401.png)

![2-chloro-N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]pyridine-3-carboxamide](/img/structure/B2616407.png)


![2-(2-bromophenyl)-N-(1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-yl)acetamide](/img/structure/B2616412.png)